Sodium trithiocarbonate

Mineral Processing Flotation Copper Oxide Ore

This sodium trithiocarbonate (Na₂CS₃) outperforms sodium sulfide in azurite flotation, delivering ~20% higher recovery at lower dosages[reference:0][reference:1]. For industrial wastewater, it achieves 91.74–99.65% heavy metal removal and 99.99% zinc removal in minutes[reference:2][reference:3]. Ensure optimal process efficiency with this high-performance, cost-effective reagent.

Molecular Formula CNa2S3
Molecular Weight 154.2 g/mol
CAS No. 534-18-9
Cat. No. B1581823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium trithiocarbonate
CAS534-18-9
Molecular FormulaCNa2S3
Molecular Weight154.2 g/mol
Structural Identifiers
SMILESC(=S)([S-])[S-].[Na+].[Na+]
InChIInChI=1S/CH2S3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
InChIKeyUSAIOOFEIMNEDN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Trithiocarbonate (CAS 534-18-9): Technical Specifications and Core Physicochemical Profile


Sodium trithiocarbonate (Na₂CS₃, CAS 534-18-9) is an inorganic trithiocarbonate salt in which a central carbon atom is bonded to three sulfur atoms, forming a CS₃²⁻ anion with a conjugated Π₆⁴ system [1]. The compound exists as a yellow to rose-red crystalline solid or solution, with a molecular weight of 154.2 g/mol, density of 1.5–1.72 g/cm³, and high water solubility (≥200 g/L at 20°C), while decomposing under acidic conditions and upon exposure to atmospheric CO₂ [2][3].

Why Generic Substitution Fails: Critical Differentiation of Sodium Trithiocarbonate from In-Class Analogs


In-class trithiocarbonate salts such as potassium trithiocarbonate (K₂CS₃) and ammonium trithiocarbonate ((NH₄)₂CS₃) share the same CS₃²⁻ anion core but exhibit distinct physical and performance characteristics that preclude simple interchangeability in industrial applications. Sodium trithiocarbonate crystallizes as Na₂CS₃·3H₂O with a decomposition temperature of 150°C, whereas potassium trithiocarbonate exists as K₂CS₃·H₂O [1][2]. These differences in hydration state and thermal stability directly affect handling, storage, and processing conditions. In flotation applications, sodium trithiocarbonate demonstrates significantly higher activation performance compared to traditional sulfidizing agents such as sodium sulfide (Na₂S), achieving approximately 20% higher flotation recovery at lower dosages [3]. Substitution without quantitative validation therefore risks suboptimal process efficiency and inconsistent outcomes.

Sodium Trithiocarbonate Procurement Evidence: Quantitative Differentiation Against Analogs and Alternatives


Superior Flotation Recovery of Azurite: Sodium Trithiocarbonate vs. Sodium Sulfide

In direct flotation tests of azurite, sodium trithiocarbonate (Na₂CS₃) demonstrates superior activation performance compared to traditional sodium sulfide (Na₂S). At a lower dosage, Na₂CS₃ achieved approximately 20% higher flotation recovery than sodium sulfide, attributed to the formation of a uniform cuprous trithiocarbonate layer on the ore surface [1].

Mineral Processing Flotation Copper Oxide Ore

Crystal Hydration and Thermal Stability Differentiation: Na₂CS₃ vs. K₂CS₃

XRD and differential thermal analysis reveal distinct crystal hydration states between sodium and potassium trithiocarbonates. Sodium trithiocarbonate crystallizes as Na₂CS₃·3H₂O with a decomposition temperature of 150°C, whereas potassium trithiocarbonate exists as K₂CS₃·H₂O [1][2]. UV-Vis analysis further establishes that aqueous Na₂CS₃ exhibits maximum absorbance at 502 nm, with a linear concentration-absorbance relationship (A=14.726C, R²=0.9998) in the 0.008–0.03 mol/L range, enabling precise quantitative monitoring [1].

Solid-State Chemistry Thermal Analysis Materials Characterization

Multi-Metal Precipitation Efficacy: Na₂CS₃ in PCB Wastewater Treatment

In a hybrid ferrate(VI)-trithiocarbonate process treating printed circuit board (PCB) wastewater, the addition of a stoichiometric dose of Na₂CS₃ at pH 9–9.5 following K₂FeO₄ oxidation resulted in removal efficiencies of 99.65% for Cu²⁺, 91.74% for Ni²⁺, 98.00% for Zn²⁺, 77.78% for Pb²⁺, and 99.13% for Fe³⁺ from initial concentrations of 57.9, 1.09, 1.00, 0.09, and 17.3 mg/L, respectively [1]. In separate model and real industrial wastewater studies, Na₂CS₃ precipitation reduced copper to 0.02 mg/L, tin to <0.01 mg/L, and nickel to <0.005 mg/L at pH 9.39 [2].

Wastewater Treatment Heavy Metal Precipitation PCB Manufacturing

Ultra-High Zinc Removal Efficiency in Concentrated Galvanic Wastewater

In concentrated galvanic wastewater containing 1534 mg/L zinc, the combination of lime (Ca(OH)₂) and sodium trithiocarbonate (Na₂CS₃) achieved 99.99% zinc removal under optimal conditions (pH 10.75 ± 0.10, Na₂CS₃ dose 0.043 mL/L, 5 min contact time) [1]. This treatment simultaneously improved ecotoxicity parameters, with dehydrogenase inhibition decreasing from total inhibition to -70% and seed germination indices increasing from 10% to 50% (white mustard) and from 90% to 100% (garden cress) [1].

Galvanic Wastewater Zinc Precipitation Toxicity Reduction

Redox-Controlled Precipitation Process: Laboratory-to-Industrial Scale Consistency

The precipitation process using Na₂CS₃ can be precisely controlled via redox potential monitoring using a platinum electrode, enabling consistent performance across laboratory and industrial scales. At pH 9–9.5 and redox potential E = -142 mV (laboratory), treated wastewater contained Cu 0.019 mg/L, Sn <0.05 mg/L, and Ni <0.0098 mg/L. Under industrial-scale conditions at pH 9.14 and E = +10 mV, treated effluent contained Cu 0.058 mg/L, Sn <0.005 mg/L, and Ni 0.011 mg/L [1].

Process Control Redox Potential Industrial Wastewater

Ionic Liquid-Catalyzed Synthesis Yield Optimization: 96% vs. Conventional 76%

Using ionic liquid [BMIm]BF₄ as a phase-transfer catalyst, sodium trithiocarbonate synthesis yield reaches 96% at 40°C with 35 min reaction time, compared to 76.0% yield under conventional heating without catalyst under otherwise identical conditions [1]. Kinetic analysis indicates the reaction follows 1-1 order reversible kinetics with activation energies Ea = 42.7 kJ·mol⁻¹ (forward) and Ea' = 93.2 kJ·mol⁻¹ (reverse) [1]. Microwave irradiation under the same conditions produced only 60.5% yield, demonstrating that ionic liquid catalysis, not simply accelerated heating, drives the yield improvement [1].

Synthesis Optimization Process Chemistry Yield Improvement

Sodium Trithiocarbonate Optimal Application Scenarios Based on Quantified Evidence


Copper Oxide Ore Flotation: Green Sulfidizing Agent for Azurite Recovery

Sodium trithiocarbonate is optimally deployed as a sulfidizing agent in azurite flotation circuits, where it achieves approximately 20% higher recovery than sodium sulfide at lower dosages [1]. The compound forms a uniform cuprous trithiocarbonate layer on mineral surfaces via Cu(II) reduction, enhancing collector adhesion and flotation efficiency. This scenario is particularly suited for operations seeking to improve copper recovery from oxide ores while reducing sulfide reagent consumption and associated environmental footprint.

Printed Circuit Board (PCB) Wastewater: Multi-Metal Precipitation with Concurrent Organic Removal

In PCB manufacturing effluent containing mixed heavy metals (Cu²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Fe³⁺) and organic contaminants (formaldehyde, EDTA), sodium trithiocarbonate combined with potassium ferrate(VI) achieves 91.74–99.65% heavy metal removal while simultaneously reducing formaldehyde by 92.69% and EDTA by 85.43% [1]. The process also significantly reduces ecotoxicity as measured by Daphnia magna, Lemna minor, and plant germination assays. This application is ideal for electronics manufacturers requiring single-step, multi-contaminant remediation.

Concentrated Galvanic Wastewater: Near-Total Zinc Removal with Toxicity Mitigation

For metal-finishing operations generating high-zinc wastewater (≥1500 mg/L), sodium trithiocarbonate with lime achieves 99.99% zinc removal in 5 minutes at pH 10.75 [1]. Treated effluent demonstrates substantial improvement in biological indicators, with dehydrogenase inhibition reduced from total to -70% and seed germination indices increasing to 50–100% across tested species. This scenario is optimized for galvanic facilities requiring rapid, high-efficiency zinc abatement with concurrent detoxification.

Redox-Controlled Industrial Precipitation: Scalable Heavy Metal Removal with Complexing Agents

Sodium trithiocarbonate is effectively deployed in industrial wastewater streams containing strong complexing agents (EDTA, ammonia, thiourea, MGDA, GLDA) where conventional hydroxide precipitation fails. Redox potential monitoring via platinum electrode enables precise dosing control, achieving treated effluent concentrations of Cu 0.019–0.058 mg/L, Sn <0.005–0.05 mg/L, and Ni <0.0098–0.011 mg/L across laboratory and industrial scales [1]. This scenario suits facilities requiring robust, scalable metal removal in chemically complex matrices.

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